molecular formula C27H31N3O4S B2776549 3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1021261-68-6

3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2776549
CAS No.: 1021261-68-6
M. Wt: 493.62
InChI Key: PXMLGDWKUSJVRD-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the quinazoline core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and thiolation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones and other oxidized groups to their corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2-phenylethyl)-3H-benzothiazol-2-one
  • 3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3H-benzooxazol-2-one
  • 3-benzyl-3H-benzooxazol-2-one

Uniqueness

Compared to similar compounds, 3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-methylbutyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-phenacylsulfanylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-18(2)12-13-30-26(33)22-11-10-20(25(32)28-16-21-9-6-14-34-21)15-23(22)29-27(30)35-17-24(31)19-7-4-3-5-8-19/h3-5,7-8,10-11,15,18,21H,6,9,12-14,16-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMLGDWKUSJVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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